molecular formula C12H18O2 B1583964 5,7-Dodecadiyne-1,12-diol CAS No. 74602-32-7

5,7-Dodecadiyne-1,12-diol

Cat. No.: B1583964
CAS No.: 74602-32-7
M. Wt: 194.27 g/mol
InChI Key: SEWYHOMCDKWYEF-UHFFFAOYSA-N
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Description

5,7-Dodecadiyne-1,12-diol is an organic compound with the molecular formula C₁₂H₁₈O₂. It is characterized by the presence of two hydroxyl groups (-OH) attached to a twelve-carbon chain that includes two triple bonds at the 5th and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadiyne-1,12-diol typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) chloride and oxygen to couple two terminal alkynes, forming a diacetylene. The resulting diacetylene is then subjected to hydration to introduce the hydroxyl groups at the terminal positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient coupling and hydration reactions .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dodecadiyne-1,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,7-Dodecadiyne-1,12-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dodecadiyne-1,12-diol involves its ability to undergo various chemical transformations. The hydroxyl groups and triple bonds provide reactive sites for interactions with other molecules. In biological systems, it may interact with enzymes and proteins, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5,7-Dodecadiyne-1,12-diol is unique due to its longer carbon chain and the specific positioning of the triple bonds and hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis .

Properties

IUPAC Name

dodeca-5,7-diyne-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYHOMCDKWYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC#CC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225578
Record name 5,7-Dodecadiyne-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74602-32-7
Record name 5,7-Dodecadiyne-1,12-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074602327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dodecadiyne-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74602-32-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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